Cas no 886-65-7 (1,4-Diphenyl-1,3-butadiene)

1,4-Diphenyl-1,3-butadiene structure
1,4-Diphenyl-1,3-butadiene structure
Product Name:1,4-Diphenyl-1,3-butadiene
Numéro CAS:886-65-7
Le MF:C16H14
Mégawatts:206.282364368439
CID:722061
PubChem ID:87567485
Update Time:2025-05-20

1,4-Diphenyl-1,3-butadiene Propriétés chimiques et physiques

Nom et identifiant

    • trans,trans-1,4-Diphenyl-1,3-butadiene
    • 1,4-DIPHENYLBUTADIYNE
    • 1.4-Diphenyl-1.3-butadiene
    • Benzene,1,1'-(1,3-butadiene-1,4-diyl)bis-
    • Trans,Trans-1,4-Diphenylbuta-1,3-Diene
    • Bistyryl
    • 1,4-Diphenyl-1,3-butadiene
    • 1,4-Diphenylbutadiene
    • 1,4-Diphenylerythrene
    • Distyryl
    • (1E,3E)-1,4-Diphenylbuta-1,3-diene
    • 1,1'-(1E,3E)-buta-1,3-diene-1,4-diyldibenzene
    • 1,3-Butadiene, 1,4-diphenyl-
    • (1E,3E)-1,4-Diphenyl-1,3-butadiene
    • JFLKFZNIIQFQBS-FNCQTZNRSA-N
    • (4-phenyl-1,3-butadienyl)benzene
    • 1,4-Diphenylbuta-1,3-diene
    • R7P15V6543
    • 1,
    • 1,1′-(1,3-Butadiene-1,4-diyl)bis[benzene] (ACI)
    • 1,3-Butadiene, 1,4-diphenyl- (8CI)
    • DPB
    • DPB (fluor)
    • NSC 122702
    • α,ω-Diphenylbutadiene
    • [(1E,3E)-4-phenylbuta-1,3-dien-1-yl]benzene
    • CHEBI:35100
    • A,A-Bistyryl
    • D77776
    • Z57214903
    • NSC-316
    • 1, 1,4-diphenyl-, trans,trans-
    • CHEMBL198810
    • EINECS 212-952-6
    • AKOS002162253
    • (e)-1,4-diphenylbuta-1,3-diene
    • 886-65-7
    • 1,3-BUTADIENE, 1,4-DIPHENYL-, TRANS-TRANS-
    • Benzene,1'-(1,3-butadiene-1,4-diyl)bis-, (E,E)-
    • CHEBI:51583
    • benzene, 1,1'-[(1E,3E)-1,3-butadiene-1,4-diyl]bis-
    • Benzene, 1,1'-(1E,3E)-1,3-butadiene-1,4-diylbis-
    • t,t-1,4-diphenyl-1,3-butadiene
    • STK384953
    • Q27116416
    • CCG-43199
    • 1,3-Butadiene, 1,4-diphenyl-, (E,E)-
    • UNII-R7P15V6543
    • 1,4-diphenyl-(1E,3E)-1,3-butadiene
    • trans,trans-1,4-Diphenyl-1,3-butadiene, purum, >=98.0% (GC)
    • 538-81-8
    • ((1E,3E)-4-PHENYL-1,3-BUTADIENYL)BENZENE
    • trans,4-Diphenyl-1,3-butadiene
    • AB-016/30004035
    • 1,4-Diphenyl-1,3-butadiene, (1E,3E)-
    • STR04475
    • D0879
    • MFCD00004791
    • trans,4-Diphenylbutadiene
    • BDBM50172755
    • 1,trans-3-butadiene
    • CTQ3U893LX
    • InChI=1/C16H14/c1-3-9-15(10-4-1)13-7-8-14-16-11-5-2-6-12-16/h1-14H/b13-7+,14-8
    • NSC 316
    • ALL-TRANS-DIPHENYLBUTADIENE
    • (E,4-Diphenyl-1,3-butadiene
    • 1, 1,4-diphenyl-, (E,E)-
    • NSC316
    • 1,1'-buta-1,3-diene-1,4-diyldibenzene
    • trans,trans-1,4-Diphenyl-1,3-butadiene, 98%
    • [(1E,3E)-4-Phenyl-1,3-butadienyl]benzene
    • PD179202
    • [(1E,3E)-4-phenyl-buta-1,3-dienyl]-benzene
    • SR-01000633137-1
    • [(1E,3E)-4-phenylbuta-1,3-dienyl]benzene
    • 4-PHENYL-1,3-BUTADIENYL)BENZENE, ((1E,3E)-
    • 1,3-butadiene, trans,trans-
    • CS-W015307
    • BIDD:ER0657
    • DTXSID3022459
    • 1,4-DIPHENYL-1,3-BUTADIENE (E,E)-FORM [MI]
    • beta,beta'-Bistyryl
    • UNII-CTQ3U893LX
    • MDL: MFCD00004791
    • Piscine à noyau: 1S/C16H14/c1-3-9-15(10-4-1)13-7-8-14-16-11-5-2-6-12-16/h1-14H
    • La clé Inchi: JFLKFZNIIQFQBS-UHFFFAOYSA-N
    • Sourire: C1C=CC(C=CC=CC2C=CC=CC=2)=CC=1

Propriétés calculées

  • Qualité précise: 202.07800
  • Masse isotopique unique: 206.109550447g/mol
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 0
  • Nombre de récepteurs de liaison hydrogène: 0
  • Comptage des atomes lourds: 16
  • Nombre de liaisons rotatives: 3
  • Complexité: 198
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 0
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 2
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Le xlogp3: 5.5
  • Surface topologique des pôles: 0
  • Charge de surface: 0

Propriétés expérimentales

  • Couleur / forme: Cristal jaune clair
  • Dense: 1.0426 (estimate)
  • Point de fusion: 152.0 to 154.0 deg-C
  • Point d'ébullition: 350 °C(lit.)
  • Point d'éclair: 150.5±14.5 °C
  • Indice de réfraction: 1.5000 (estimate)
  • Le PSA: 0.00000
  • Le LogP: 3.08980
  • Merck: 3320
  • Solubilité: Soluble dans l'éthanol, légèrement soluble dans l'éther

1,4-Diphenyl-1,3-butadiene Informations de sécurité

1,4-Diphenyl-1,3-butadiene PrixPlus >>

Classification associée No. Product Name Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
Fluorochem
033712-5g
trans,trans-1,4-Diphenylbuta-1,3-diene
886-65-7 >99.0%(GC)
5g
£46.00 2022-02-28
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
T162453-5g
1,4-Diphenyl-1,3-butadiene
886-65-7 >99.0%(GC)
5g
¥499.90 2023-08-31
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
T162453-1g
1,4-Diphenyl-1,3-butadiene
886-65-7 >99.0%(GC)
1g
¥149.90 2023-08-31
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T30190-1g
1,4-diphenylbutadiene
886-65-7 99%
1g
¥242.0 2023-09-06
SHANG HAI XIAN DING Biotechnology Co., Ltd.
D0879-25g
1,4-Diphenyl-1,3-butadiene
886-65-7 99.0%(GC)
25g
¥1490.0 2022-05-30
SHANG HAI XIAN DING Biotechnology Co., Ltd.
D0879-5g
1,4-Diphenyl-1,3-butadiene
886-65-7 99.0%(GC)
5g
¥535.0 2022-05-30
SHANG HAI XIAN DING Biotechnology Co., Ltd.
DW748-5g
1,4-Diphenyl-1,3-butadiene
886-65-7 99%
5g
¥384.0 2022-05-30
SHANG HAI XIAN DING Biotechnology Co., Ltd.
DW748-1g
1,4-Diphenyl-1,3-butadiene
886-65-7 99%
1g
¥131.0 2022-05-30
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1852488-5g
[(1E,3E)-4-Phenylbuta-1,3-dienyl]benzene
886-65-7 98%
5g
¥535.00 2024-04-26
1PlusChem
1P003VB9-1g
[(1E,3E)-4-Phenylbuta-1,3-dienyl]benzene
886-65-7 98%
1g
$33.00 2025-02-20

1,4-Diphenyl-1,3-butadiene Méthode de production

Méthode de production 1

Conditions de réaction
1.1 Reagents: Chloroacetone Catalysts: Triphenylphosphine ,  Bis(benzonitrile)dichloropalladium Solvents: Dimethyl sulfoxide ;  0.5 h, 80 °C
Référence
Oxidative coupling of organostannanes under palladium catalysis, Part 1: homo-coupling of organostannanes
Kukukawa, Kiyoshi; Kariya, Masaki; Shin-Ya, Yoshihisa, Kinki Daigaku Sangyo Rikogakubu Kenkyu Hokoku, 2009, 10, 1-5

Méthode de production 2

Conditions de réaction
1.1 Reagents: Dimethylformamide ,  Potassium hydroxide Catalysts: Palladium diacetate ;  6 h, 145 °C
Référence
Highly Chemo- and Stereoselective Palladium-Catalyzed Transfer Semihydrogenation of Internal Alkynes Affording cis-Alkenes
Li, Jie; Hua, Ruimao; Liu, Tao, Journal of Organic Chemistry, 2010, 75(9), 2966-2970

Méthode de production 3

Conditions de réaction
1.1 Reagents: Sodium carbonate Catalysts: Tosyl chloride ,  Palladium chloride Solvents: Ethanol ,  Water
Référence
Ligandless palladium chloride-catalyzed homo-coupling of arylboronic acids in aqueous media
Kabalka, George W.; Wang, Lei, Tetrahedron Letters, 2002, 43(16), 3067-3068

Méthode de production 4

Conditions de réaction
1.1 Catalysts: Nickel, bis(2,2′-bipyridine-κN1,κN1′)-, (T-4)- Solvents: N-Methyl-2-pyrrolidone
Référence
The coupling of organic groups by the electrochemical reduction of organic halides: catalysis by 2,2'-bipyridinenickel complexes
Rollin, Yolande; Troupel, Michel; Tuck, Dennis G.; Perichon, Jacques, Journal of Organometallic Chemistry, 1986, 303(1), 131-7

Méthode de production 5

Conditions de réaction
1.1 Reagents: Chlorotrimethylsilane ,  4-Methoxybenzaldehyde Catalysts: 1,1,2,2-Ethenetetramine, N1,N1,N1′,N1′,N2,N2,N2′,N2′-octamethyl- ,  Chromium chloride (CrCl3) ,  Nickel bromide Solvents: Dimethylformamide
Référence
Tetrakis(dimethylamino)ethylene (TDAE) as a potent organic electron source: alkenylation of aldehydes using an Ni/Cr/TDAE redox system
Kuroboshi, Manabu; Tanaka, Muneaki; Kishimoto, Suguru; Goto, Kentaro; Mochizuki, Misato; et al, Tetrahedron Letters, 2000, 41(1), 81-84

Méthode de production 6

Conditions de réaction
1.1 Reagents: 2,8,9-Trimethyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane Solvents: Tetrahydrofuran
Référence
P(MeNCH2CH2)3N: an efficient nonionic superbase for Wittig and Wittig-Horner reactions
Wang, Zhigang; Verkade, John G., Heteroatom Chemistry, 1998, 9(7), 687-689

Méthode de production 7

Conditions de réaction
1.1 Catalysts: Potassium tert-butoxide
Référence
Synthetic application of elemento-organic compounds of the 15th and 16th groups. 81. Reactions of carbonyl compounds with benzyldibutyltelluronium bromide mediated by different strong bases
Li, Saowei; Zhou, Zhang-Lin; Huang, Yaozeng; Shi, Lilan, Journal of the Chemical Society, 1991, (5), 1099-100

Méthode de production 8

Conditions de réaction
1.1 Reagents: Piperidine Catalysts: 2,2′-Biimidazole ,  Magnetite (Fe3O4) ,  Cuprous iodide ;  10 min, rt
1.2 Solvents: Water ;  1.5 h, reflux
Référence
Nano magnetite supported metal ions as robust, efficient and recyclable catalysts for green synthesis of propargylamines and 1,4-disubstituted 1,2,3-triazoles in water
Tajbakhsh, Mahmood; Farhang, Maryam; Baghbanian, Seyed Meysam; Hosseinzadeh, Rahman; Tajbakhsh, Mahghol, New Journal of Chemistry, 2015, 39(3), 1827-1839

Méthode de production 9

Conditions de réaction
1.1 Reagents: Oxygen Catalysts: Copper hydroxide Solvents: Acetone
Référence
Catalytic properties of polymeric copper-amine-cellulose complexes
Muralidharan, S.; Freiser, H., Journal of Molecular Catalysis, 1989, 50(2), 181-93

Méthode de production 10

Conditions de réaction
1.1 Reagents: Oxygen Catalysts: 1542161-53-4 (silica-bound) Solvents: Dimethyl sulfoxide ;  4 h, 100 °C
Référence
Cu(II) complex heterogenized on SBA-15: a highly efficient and additive-free solid catalyst for the homocoupling of alkynes
Narani, Anand; Marella, Ravi Kumar; Ramudu, Pochamoni; Rama Rao, Kamaraju Seetha; Burri, David Raju, RSC Advances, 2014, 4(8), 3774-3781

Méthode de production 11

Conditions de réaction
1.1 Reagents: Selectfluor Solvents: Acetonitrile ;  1 h, rt
Référence
Gold-catalysis: Reactions of organogold compounds with electrophiles
Hashmi, A. Stephen K.; Ramamurthi, Tanuja Dondeti; Todd, Matthew H.; Tsang, Althea S.-K.; Graf, Katharina, Australian Journal of Chemistry, 2010, 63(12), 1619-1626

Méthode de production 12

Conditions de réaction
1.1 Reagents: Tetrabutylammonium hydroxide ,  DL-Glucose Catalysts: Gold triacetate Solvents: Water ;  15 h, 90 °C
Référence
Ullmann homocoupling catalysed by gold nanoparticles in water and ionic liquid
Monopoli, Antonio; Cotugno, Pietro; Palazzo, Gerardo; Ditaranto, Nicoletta; Mariano, Bruno; et al, Advanced Synthesis & Catalysis, 2012, 354(14-15), 2777-2788

Méthode de production 13

Conditions de réaction
1.1 Reagents: (T-4)-Dichloroethoxyoxovanadium Solvents: Tetrahydrofuran ;  1 h, -78 °C
Référence
Dichloro(ethoxy)oxovanadium(V)
Ohshiro, Yoshiki; Hirao, Toshikazu; Nikonov, George, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2011, 1, 1-5

Méthode de production 14

Conditions de réaction
1.1 Catalysts: Isoquinoline ,  Lithium chloride ,  Palladium chloride Solvents: N-Methyl-2-pyrrolidone
Référence
Pd-catalyzed decarbonylative olefination of aryl esters: towards a waste-free Heck reaction
Goossen, Lukas J.; Paetzold, J., Angewandte Chemie, 2002, 41(7), 1237-1241

Méthode de production 15

Conditions de réaction
1.1 Reagents: Tetrabutylammonium bromide ,  Tripotassium phosphate Catalysts: (SP-4-3)-Chloro[1,3-dihydro-1,3-bis[2,4,6-tris(1-methylethyl)phenyl]-2H-imidazol… Solvents: Dimethylformamide ;  5 h, 140 °C; 140 °C → rt
Référence
Study on the Heck reaction promoted by carbene adduct of cyclopalladated ferrocenylimine and the related reaction mechanism
Ren, Gerui; Cui, Xiuling; Yang, Erbing; Yang, Fan; Wu, Yangjie, Tetrahedron, 2010, 66(23), 4022-4028

Méthode de production 16

Conditions de réaction
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  -78 °C → -60 °C; 3 h, -60 °C
1.2 Reagents: Hydrochloric acid Solvents: Methanol ;  -60 °C → rt; 12 h, rt
Référence
Te-Li Exchange Reaction of Tellurophene-Containing π-Conjugated Polymer as Potential Synthetic Tool for Functional π-Conjugated Polymers
Zheng, Feng; Komatsuzaki, Yusuke; Shida, Naoki; Nishiyama, Hiroki; Inagi, Shinsuke; et al, Macromolecular Rapid Communications, 2019, 40(20),

Méthode de production 17

Conditions de réaction
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran
Référence
Palladium-catalyzed coupling of N-substituted isocyanide dichlorides with alkynyltin compounds: new synthesis of dialkynylketones
Ito, Yoshihiko; Inouye, Masahiko; Murakami, Masahiro, Tetrahedron Letters, 1988, 29(42), 5379-82

Méthode de production 18

Conditions de réaction
1.1 Reagents: tert-Butyl peroxide ,  Oxygen Catalysts: Palladium diacetate Solvents: Acetonitrile ;  12 h, 60 °C
Référence
Copper-free palladium-catalysed desulfinative homocoupling of sodium arylsulfinates under mild and aerobic conditions
Zhang, Wei, Journal of Chemical Research, 2017, 41(1), 1-3

Méthode de production 19

Conditions de réaction
1.1 Reagents: Oxygen Catalysts: Palladium diacetate Solvents: Dimethyl sulfoxide ;  24 h, 50 °C
1.2 Reagents: Sodium chloride Solvents: Water
Référence
Tetrasubstituted Olefin Synthesis via Pd-Catalyzed Addition of Arylboronic Acids to Internal Alkynes Using O2 as an Oxidant
Zhou, Chengxiang; Larock, Richard C., Journal of Organic Chemistry, 2006, 71(8), 3184-3191

1,4-Diphenyl-1,3-butadiene Raw materials

1,4-Diphenyl-1,3-butadiene Preparation Products

1,4-Diphenyl-1,3-butadiene Fournisseurs

Amadis Chemical Company Limited
Membre gold
Audited Supplier Fournisseurs audités
(CAS:886-65-7)1,4-Diphenyl-1,3-butadiene
Numéro de commande:A1207345
État des stocks:in Stock
Quantité:25g
Pureté:99%
Dernières informations tarifaires mises à jour:Friday, 30 August 2024 03:46
Prix ($):187.0
Courriel:sales@amadischem.com
Suzhou Senfeida Chemical Co., Ltd
Membre gold
Audited Supplier Fournisseurs audités
(CAS:886-65-7)1,4-DIPHENYLBUTADIYNE
Numéro de commande:sfd22613
État des stocks:in Stock
Quantité:200kg
Pureté:99.9%
Dernières informations tarifaires mises à jour:Friday, 19 July 2024 14:39
Prix ($):discuss personally
Courriel:sales2@senfeida.com
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:886-65-7)1,4-Diphenyl-1,3-butadiene
A1207345
Pureté:99%
Quantité:25g
Prix ($):187.0
Courriel
Suzhou Senfeida Chemical Co., Ltd
(CAS:886-65-7)1,4-DIPHENYLBUTADIYNE
sfd22613
Pureté:99.9%
Quantité:200kg
Prix ($):Enquête
Courriel